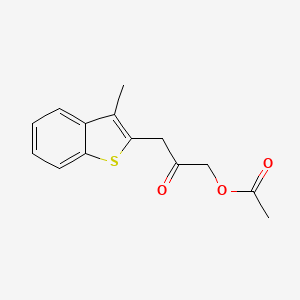![molecular formula C8H4BrF3N2 B13991142 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the imidazo[1,2-a]pyridine ring. It is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated trifluoromethyl ketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the context of infectious diseases.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of antituberculosis activity, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 6th position.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a chlorine atom at the 8th position instead of a bromine atom at the 6th position.
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has an ethyl group and a phenylthio group in addition to the bromine and trifluoromethyl groups.
These similar compounds highlight the structural diversity and potential for modification within the imidazo[1,2-a]pyridine family, allowing for the exploration of various chemical and biological properties.
属性
分子式 |
C8H4BrF3N2 |
|---|---|
分子量 |
265.03 g/mol |
IUPAC 名称 |
6-bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-3-6(8(10,11)12)14(7)4-5/h1-4H |
InChI 键 |
OOJKYTVYDNKERJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2C=C1Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)

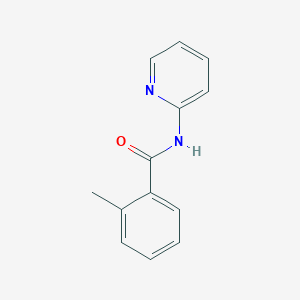
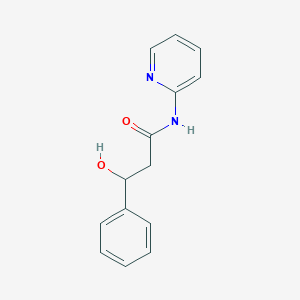


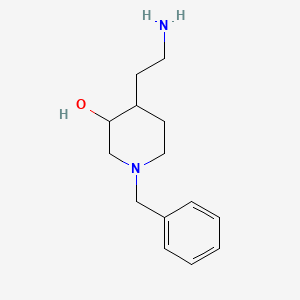
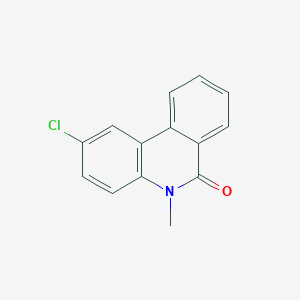
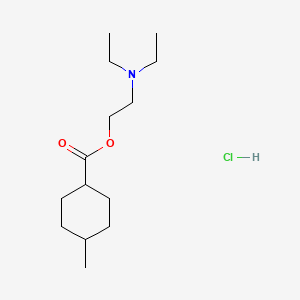
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
